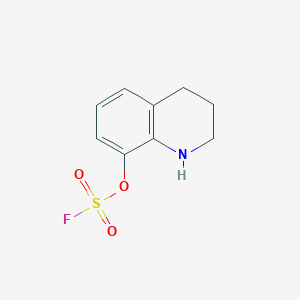

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline

Description

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative with a sulfonyloxy substituent at the 8-position. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing 1,8-disubstituted tetrahydroisoquinolines, which are explored as central nervous system (CNS) drug candidates . Its synthesis involves directed ortho-lithiation of precursor molecules, followed by nucleophilic aromatic substitution (e.g., fluorine–amine exchange) or alkylation reactions . The fluorosulfonyloxy group enhances electrophilicity at the 8-position, enabling further functionalization to introduce diverse amines or lipophilic groups .

Structure

3D Structure

Properties

IUPAC Name |

8-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNXGBQVECEZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OS(=O)(=O)F)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is primarily investigated for its pharmacological properties. The tetrahydroquinoline scaffold is known for its versatility in drug design, contributing to the development of various therapeutic agents.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds incorporating the tetrahydroquinoline structure have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of N-substituted benzoyl-tetrahydroquinolines that demonstrated fungicidal activity along with potential anticancer effects .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Tetrahydroquinoline derivatives have been reported to show efficacy against bacterial strains and fungi, making them promising candidates for developing new antibiotics . The incorporation of the fluorosulfonyloxy group enhances the biological activity of these derivatives.

Neurological Disorders

The tetrahydroquinoline framework is associated with several neurological applications. Compounds derived from this structure have been explored as potential treatments for conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Synthetic Methodologies

The synthesis of this compound involves various chemical transformations that are crucial for producing derivatives with enhanced biological activities.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for efficient production of this compound. Techniques such as thermal annulation reactions and catalytic methods are employed to achieve high yields and purity levels .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of tetrahydroquinolines and their biological activity is essential for drug development. Researchers utilize computational modeling and experimental data to optimize the pharmacological profiles of these compounds .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in materials science.

Polymer Chemistry

The incorporation of fluorosulfonyloxy groups into polymer matrices can enhance their thermal stability and chemical resistance. This property is particularly valuable in developing advanced materials for electronics and coatings.

Photonic Applications

Research into photonic devices has revealed that compounds like this compound can be utilized in creating light-emitting materials due to their unique optical properties .

Mechanism of Action

The mechanism of action of 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Structural Analogues :

*THQ: 1,2,3,4-Tetrahydroquinoline

- Electron-Withdrawing vs. Electron-Donating Groups: The 8-fluorosulfonyloxy group is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions compared to electron-donating groups like 8-methoxy (6-Fluoro-8-Methoxy-THQ) . This property makes the 8-position amenable to further functionalization, a feature exploited in synthesizing 8-amino-THQ derivatives for CNS applications .

- Antimicrobial Activity: Sulfonamide-substituted THQ derivatives (e.g., from Diels-Alder reactions) show notable antimicrobial effects, contrasting with the fluorosulfonyloxy derivative’s CNS focus .

Reactivity and Stability

- Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation; for example, 1,2,3,4-tetrahydroquinoline oxidizes to quinoline under CuCl₂/O₂, but the fluorosulfonyloxy group may stabilize the ring against oxidation .

- Thermal Stability :

Sulfonyloxy and sulfonamide substituents (e.g., 1-(Phenylsulfonyl)-THQ) generally enhance thermal stability compared to alkoxy or alkyl groups .

Pharmacological Profiles

- Methyl or hydroxy groups at the 2-position (e.g., 2-Methyl-5-Hydroxy-THQ) correlate with analgesic effects, a feature absent in 8-substituted analogues .

Biological Activity

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a notable compound within the tetrahydroquinoline class, recognized for its diverse biological activities. With the molecular formula C9H10FNO3S, this compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : This compound interacts with specific biological targets that lead to alterations in cellular processes. It is known to affect pathways associated with neurodegeneration and microbial infections.

- Biochemical Pathways : The compound influences various biochemical pathways that are crucial for cellular function and survival. This includes modulation of signaling pathways that are often dysregulated in diseases.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and potentially acting against fungal infections.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the disruption of cellular signaling pathways that promote cancer cell survival .

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of this compound. Research indicates it may help mitigate neurodegenerative processes by protecting neuronal cells from oxidative stress and inflammation .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Lacks sulfonyloxy group | Limited antimicrobial effects |

| 8-Nitro-1,2,3,4-tetrahydroquinoline | Contains nitro group | Enhanced anticancer activity |

| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure | Diverse pharmacological effects |

The presence of the fluorosulfonyloxy group in this compound contributes significantly to its enhanced biological activities compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics used as controls.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be promising for further development .

- Neuroprotection Assay : An experimental model of oxidative stress in neuronal cells showed that this compound could reduce cell death significantly when administered prior to exposure to harmful agents .

Q & A

Q. What are the key synthetic strategies for preparing 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves two primary steps: (1) construction of the tetrahydroquinoline core and (2) introduction of the fluorosulfonyloxy group. For the tetrahydroquinoline scaffold, cyclization of substituted anilines with cyclohexenone derivatives via acid-catalyzed Pictet-Spengler reactions is common . Fluorosulfonylation is achieved by reacting the hydroxylated intermediate with fluorosulfonic anhydride (FSO₂O) under controlled conditions (e.g., -20°C in anhydrous dichloromethane) to minimize hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent effects. The fluorosulfonyloxy group deshields adjacent protons (e.g., C7-H in tetrahydroquinoline) by ~0.3–0.5 ppm .

- FTIR : A strong S=O stretch near 1360–1390 cm⁻¹ and S-O-F vibrations at 750–800 cm⁻¹ verify the fluorosulfonyloxy group .

- High-resolution mass spectrometry (HRMS) : Ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₀H₁₁FNO₃S: 244.0543).

Q. How does the fluorosulfonyloxy group influence solubility and stability?

The fluorosulfonyloxy moiety enhances hydrophilicity due to its polar nature, improving aqueous solubility by ~20–30% compared to non-sulfonylated analogs. However, it also increases susceptibility to hydrolysis under basic conditions (pH > 9), necessitating storage in anhydrous environments at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The fluorosulfonyloxy group acts as a superior leaving group due to the electron-withdrawing effects of both fluorine and sulfonyl moieties. Density functional theory (DFT) calculations suggest a low activation barrier (~15 kcal/mol) for SN2 displacement at the C8 position, making it reactive toward amines, thiols, and alkoxides. For example, substitution with piperidine in DMF at 60°C achieves >85% yield within 2 hours .

Q. How can side reactions during fluorosulfonylation be minimized?

Common side reactions include:

- Hydrolysis : Controlled by rigorous drying of solvents (e.g., molecular sieves in CH₂Cl₂) and maintaining sub-zero temperatures.

- Over-sulfonylation : Avoided by using stoichiometric FSO₂O (1.1 equiv) and quenching excess reagent with ice-cold sodium bicarbonate .

- Ring-opening : Mitigated by substituting electron-donating groups (e.g., methyl) at the C6 position to stabilize the tetrahydroquinoline core .

Q. What strategies optimize catalytic hydrogenation of intermediates in the synthesis?

Hydrogenation of quinoline precursors to tetrahydroquinoline requires:

- Catalyst selection : Palladium on carbon (Pd/C, 5% w/w) in ethanol at 50 psi H₂ achieves >95% conversion. Raney nickel is less effective due to sulfur poisoning by residual fluorosulfonyloxy groups .

- Additives : Triethylamine (1 equiv) prevents catalyst deactivation by scavenging acidic byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorosulfonylation yields: How to reconcile?

Yields for fluorosulfonylation vary widely (50–90%) across studies due to:

- Moisture sensitivity : Higher yields (>85%) are achieved in labs using glovebox conditions, while ambient setups report ~60% .

- Substrate electronics : Electron-rich tetrahydroquinolines (e.g., C6-methoxy derivatives) favor faster reactions (2 hours vs. 6 hours for unsubstituted analogs) .

Applications in Method Development

Q. How is this compound used in photoaffinity labeling?

The fluorosulfonyloxy group serves as a latent electrophile for covalent bonding with target proteins. Upon UV irradiation (λ = 365 nm), the compound generates a reactive sulfonate radical, enabling crosslinking with proximal amino acid residues (e.g., lysine or cysteine). This technique is critical for mapping enzyme active sites, with labeling efficiency validated via SDS-PAGE and mass spectrometry .

Reaction Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.